molecular formula C9H7NO3 B13660540 7-Methylbenzo[c]isoxazole-3-carboxylic Acid

7-Methylbenzo[c]isoxazole-3-carboxylic Acid

Cat. No.: B13660540
M. Wt: 177.16 g/mol
InChI Key: KOVGMYBRPFYGGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methylbenzo[c]isoxazole-3-carboxylic Acid is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. These compounds are significant in medicinal chemistry due to their diverse biological activities and therapeutic potential .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methylbenzo[c]isoxazole-3-carboxylic Acid typically involves the (3 + 2) cycloaddition reaction. This reaction uses an alkyne as a dipolarophile and nitrile oxide as the dipole . The reaction is often catalyzed by metals such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to reduce costs and environmental impact .

Industrial Production Methods

Industrial production methods for isoxazole derivatives, including this compound, often involve large-scale cycloaddition reactions. These methods aim to optimize yield and purity while minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

7-Methylbenzo[c]isoxazole-3-carboxylic Acid undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Mechanism of Action

The mechanism of action of 7-Methylbenzo[c]isoxazole-3-carboxylic Acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C9H7NO3

Molecular Weight

177.16 g/mol

IUPAC Name

7-methyl-2,1-benzoxazole-3-carboxylic acid

InChI

InChI=1S/C9H7NO3/c1-5-3-2-4-6-7(5)10-13-8(6)9(11)12/h2-4H,1H3,(H,11,12)

InChI Key

KOVGMYBRPFYGGL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC2=C(ON=C12)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.